molecular formula C11H21NO B13207555 1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol

1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol

Cat. No.: B13207555
M. Wt: 183.29 g/mol
InChI Key: IQXHBOPBCWYPMI-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol is an organic compound with the molecular formula C₁₁H₂₁NO. This compound features a cyclopentyl ring substituted with an aminomethyl group and a cyclobutanol ring substituted with a methyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, often using reagents like formaldehyde and ammonia or amines.

    Formation of the Cyclobutanol Ring: The cyclobutanol ring is formed through cyclization reactions, which may involve the use of strong bases or acids as catalysts.

    Methyl Substitution: The methyl group is introduced through alkylation reactions, typically using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate catalysts.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated compounds, substituted amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-[1-(Aminomethyl)cyclopentyl]methanol: Similar structure but lacks the cyclobutanol ring.

    1-[1-(Aminomethyl)cyclopentyl]-2-methylbutan-1-ol: Similar structure but with a butanol ring instead of a cyclobutanol ring.

Uniqueness: 1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol is unique due to its specific combination of a cyclopentyl ring, aminomethyl group, and cyclobutanol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol

InChI

InChI=1S/C11H21NO/c1-9-4-7-11(9,13)10(8-12)5-2-3-6-10/h9,13H,2-8,12H2,1H3

InChI Key

IQXHBOPBCWYPMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2(CCCC2)CN)O

Origin of Product

United States

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